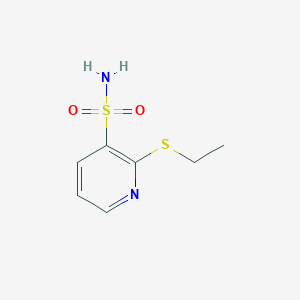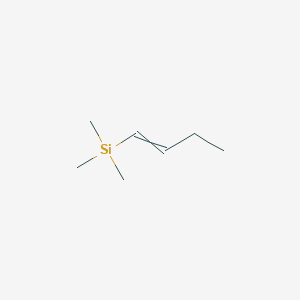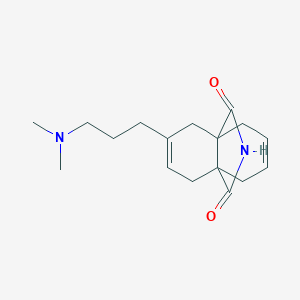
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one), also known as EAB, is a chemical compound that has been used in scientific research for various purposes. EAB belongs to the class of chelating agents, which are compounds that can bind to metal ions and form stable complexes.
科学的研究の応用
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has been used in scientific research for various purposes. One of its main applications is as a chelating agent for metal ions such as copper, iron, and zinc. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can form stable complexes with these metal ions, which can be used for analytical purposes such as metal ion detection and quantification.
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has also been used in biological research as a fluorescent probe for metal ions. The complex formed between N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) and metal ions can emit fluorescence, which can be used for imaging and detection of metal ions in biological systems.
作用機序
The mechanism of action of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) as a chelating agent is based on its ability to form stable complexes with metal ions. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) contains two ligand groups that can bind to metal ions, forming a chelate complex. The stability of the complex depends on the nature of the metal ion and the ligand groups.
Biochemical and Physiological Effects:
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has been shown to have low toxicity in vitro and in vivo. In biological systems, N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can chelate metal ions and affect their availability and distribution. This can have various biochemical and physiological effects, such as regulating metal ion homeostasis, reducing oxidative stress, and modulating enzymatic activity.
実験室実験の利点と制限
One of the main advantages of using N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) in lab experiments is its ability to selectively chelate metal ions. This can be useful for studying metal ion-dependent processes such as enzymatic activity and signaling pathways. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) is also relatively easy to synthesize and has low toxicity.
One limitation of using N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) is its selectivity for certain metal ions. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) may not be suitable for chelating all metal ions, which can limit its applications in some experiments. Additionally, the stability of the N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one)-metal ion complex can be affected by various factors such as pH and temperature, which can affect the reliability of the results.
将来の方向性
There are several future directions for research on N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one). One direction is to explore its applications in biological systems, such as its potential as a therapeutic agent for metal ion-related diseases. Another direction is to develop new chelating agents based on the structure of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one), with improved selectivity and stability for metal ions. Additionally, further studies are needed to understand the mechanism of action of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) and its effects on biological systems.
合成法
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can be synthesized by reacting 3-amino-1-phenyl-but-2-en-1-one with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) as a yellow crystalline solid.
特性
CAS番号 |
16087-30-2 |
|---|---|
分子式 |
C13H10ClNO |
分子量 |
348.4 g/mol |
IUPAC名 |
3-[2-[(4-oxo-4-phenylbutan-2-ylidene)amino]ethylimino]-1-phenylbutan-1-one |
InChI |
InChI=1S/C22H24N2O2/c1-17(15-21(25)19-9-5-3-6-10-19)23-13-14-24-18(2)16-22(26)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
InChIキー |
CODOLTFDVSRVJU-UHFFFAOYSA-N |
SMILES |
CC(=NCCN=C(C)CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(=NCCN=C(C)CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
同義語 |
N,N'-Bis(4-oxo-4-phenylbutylidene)-1,2-ethanediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)